1-Bromo-4-tetradecylbenzene
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Overview
Description
1-Bromo-4-tetradecylbenzene is an organic compound that belongs to the class of bromobenzenes It consists of a benzene ring substituted with a bromine atom at the para position and a tetradecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-tetradecylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-tetradecylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-tetradecylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-tetradecylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-tetradecylbenzene.
Scientific Research Applications
1-Bromo-4-tetradecylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-tetradecylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles through a two-step mechanism involving the formation of a benzenonium intermediate . In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products .
Comparison with Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of a tetradecyl chain.
1-Bromo-4-ethynylbenzene: Contains an ethynyl group instead of a tetradecyl chain.
1-Bromo-4-(2,2-diethoxyethoxy)benzene: Contains a diethoxyethoxy group instead of a tetradecyl chain.
Uniqueness: 1-Bromo-4-tetradecylbenzene is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications in materials science and organic synthesis that similar compounds may not be able to fulfill .
Properties
CAS No. |
113584-25-1 |
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Molecular Formula |
C20H33Br |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-bromo-4-tetradecylbenzene |
InChI |
InChI=1S/C20H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(21)18-16-19/h15-18H,2-14H2,1H3 |
InChI Key |
ZIGYGXRSDMQIFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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